3-Chloroisatoic anhydride
CAS No.: 63497-60-9
Cat. No.: VC3695367
Molecular Formula: C8H4ClNO3
Molecular Weight: 197.57 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 63497-60-9 |
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Molecular Formula | C8H4ClNO3 |
Molecular Weight | 197.57 g/mol |
IUPAC Name | 8-chloro-1H-3,1-benzoxazine-2,4-dione |
Standard InChI | InChI=1S/C8H4ClNO3/c9-5-3-1-2-4-6(5)10-8(12)13-7(4)11/h1-3H,(H,10,12) |
Standard InChI Key | ORYNBDLURYDZFM-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C(=C1)Cl)NC(=O)OC2=O |
Canonical SMILES | C1=CC2=C(C(=C1)Cl)NC(=O)OC2=O |
Introduction
Physical and Chemical Properties
Structural and Molecular Characteristics
3-Chloroisatoic anhydride possesses the molecular formula C8H4ClNO3 and a molecular weight of 197.58 g/mol. The compound features a benzoxazine core structure with a chlorine atom at the 3-position, along with carbonyl groups at positions 2 and 4, creating a reactive anhydride functionality. The structural arrangement contributes to the compound's chemical behavior and reactivity patterns in various synthetic transformations .
Structurally, the compound bears resemblance to its positional isomer, 4-Chloroisatoic anhydride, which shares the same molecular formula and weight but differs in the position of the chlorine substituent. This positional difference can significantly impact reactivity patterns and applications in organic synthesis .
Physical Properties
While specific physical property data for 3-Chloroisatoic anhydride is limited in the provided sources, we can draw some inferences from related compounds. Based on the properties of 4-Chloroisatoic anhydride, we can reasonably expect 3-Chloroisatoic anhydride to exhibit similar characteristics, potentially including:
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Appearance: White to light yellow crystalline powder
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Solubility: Likely soluble in polar aprotic solvents such as dimethylformamide (DMF), with limited solubility in common organic solvents
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Storage requirements: Requires inert atmosphere (argon charged) storage at room temperature to prevent degradation
The compound's reactivity is influenced by its anhydride functionality and the electronic effects of the chlorine substituent, which can affect nucleophilic attack patterns and reaction rates compared to unsubstituted isatoic anhydride.
Comparative Properties
Drawing from data on related compounds, the following table presents comparative properties of chlorinated isatoic anhydrides:
Property | 3-Chloroisatoic anhydride | 4-Chloroisatoic anhydride | Unsubstituted Isatoic anhydride |
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Molecular Formula | C8H4ClNO3 | C8H4ClNO3 | C8H5NO3 |
Molecular Weight | 197.58 | 197.58 | 163.13 |
CAS Number | 63497-60-9 | 40928-13-0 | 118-48-9 |
Appearance | N/A (likely white to yellow) | White to light yellow | White crystalline |
Storage Conditions | Argon charged, room temperature | Inert atmosphere, room temperature | Room temperature |
Purity (Commercial) | Min 95% | N/A | N/A |
This comparative analysis highlights the similarities in molecular composition between the chlorinated variants while illustrating the specific storage requirements necessitated by their reactive nature .
Synthesis Methods
Traditional Synthetic Routes
The synthesis of isatoic anhydrides, including halogenated derivatives like 3-Chloroisatoic anhydride, traditionally involves multiple steps and often harsh reaction conditions. A common approach begins with phthalic anhydride, which undergoes reaction with urea to form phthalimide. Subsequent alkaline hydrolysis, followed by Hofmann reaction with hypochlorite and neutralization with hydrochloric acid, can produce isatoic anhydride. Chlorination at specific positions can be achieved through additional synthetic steps or by starting with pre-chlorinated precursors .
The traditional approach can be represented by the following general synthetic scheme:
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Reaction of phthalic anhydride with urea at elevated temperatures
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Hydrolysis with alkali (sodium hydroxide)
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Hofmann rearrangement using hypochlorite
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Neutralization with hydrochloric acid
This multi-step process, while effective, often suffers from moderate yields and generation of byproducts that necessitate purification steps .
Green Synthesis Approaches
More recent developments have focused on environmentally friendly approaches to synthesizing isatoic anhydrides. One particularly promising method involves the oxidation of isatins using urea-hydrogen peroxide complex. This approach is especially relevant for preparing halogenated derivatives like 3-Chloroisatoic anhydride, as it can directly utilize appropriately substituted isatins as starting materials. The reaction proceeds under mild conditions and can be significantly accelerated through ultrasonic irradiation .
A notable advantage of this approach is the excellent yields and high purity of the resulting products. For chlorinated derivatives, yields exceeding 90% have been reported, with high product purity. The reaction parameters for chloro-substituted isatoic anhydrides typically involve:
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Starting with the appropriate chloro-substituted isatin
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Treatment with urea-hydrogen peroxide complex
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Reaction in suitable solvent systems
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Optional ultrasonic irradiation to accelerate reaction kinetics
N-Benzylation and Derivative Formation
The N-benzylation of isatoic anhydrides represents an important transformation for creating functionalized derivatives. Traditional methods for N-benzylation often employ strong bases such as sodium hydride or potassium carbonate, but these approaches can lead to byproduct formation and reduced yields. A novel methodology using diisopropylamine and tetrabutylammonium bromide has been developed, offering excellent yields (>88%) in short reaction times (2 hours) at 30°C, with minimal byproduct formation .
The solvent selection significantly impacts the efficiency of N-benzylation reactions. Comparative studies have demonstrated that benzene provides optimal yields (95%) with relatively short reaction times (4 hours), while dichloromethane and chloroform also perform well. Polar solvents like ethanol and ethyl acetate give moderate yields, while acetonitrile and tetrahydrofuran perform poorly in these transformations .
Solvent | Reaction Time (h) | Yield (%) |
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Dichloromethane | 24 | 85 |
Benzene | 4 | 95 |
Chloroform | 5 | 85 |
Ethanol | 6 | 55 |
Ethyl acetate | 6 | 50 |
Acetonitrile | 12 | trace |
Tetrahydrofuran | 12 | nil |
This data highlights the critical role of solvent selection in optimizing the synthesis of functionalized isatoic anhydride derivatives, information that can be valuable when working with 3-Chloroisatoic anhydride .
Applications and Industrial Significance
Research and Synthetic Applications
3-Chloroisatoic anhydride serves as a versatile building block in organic synthesis due to its reactive functional groups and the directing effect of the chlorine substituent. Its primary applications include:
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Synthesis of anthranilic acid derivatives with specific substitution patterns
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Preparation of heterocyclic compounds, particularly benzoxazine and quinazoline derivatives
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Development of advanced materials and pharmaceutical intermediates
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Structure-activity relationship studies in medicinal chemistry
The reactivity of the anhydride functionality, combined with the electronic effects of the chlorine substituent, makes 3-Chloroisatoic anhydride particularly valuable in regioselective transformations and the development of targeted synthetic methodologies .
Current Research Trends and Future Directions
Recent Methodological Advances
Recent research related to isatoic anhydrides, including halogenated derivatives like 3-Chloroisatoic anhydride, has focused on developing more efficient and environmentally friendly synthetic methodologies. The application of green chemistry principles, including the use of urea-hydrogen peroxide complex as an environmentally benign oxidant and the implementation of ultrasonic irradiation to enhance reaction kinetics, represents a significant advancement in the preparation of these compounds .
Novel approaches to functionalizing isatoic anhydrides, particularly methods for N-benzylation using mild conditions and avoiding strong bases, demonstrate ongoing efforts to expand the synthetic utility of these compounds. The development of procedures that minimize byproduct formation and provide high yields of pure products addresses key challenges in the practical application of isatoic anhydrides in complex synthetic sequences .
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